4-Nitrophenyl sulfamate
Overview
Description
4-Nitrophenyl sulfamate is an organic compound with the chemical formula C6H6N2O5S. It is a sulfamate ester derived from 4-nitrophenol and sulfamic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl sulfamate is water molecules in the environment. The compound interacts with water, which acts as a nucleophile .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. In medium acid strength (pH interval 2–5), it reacts by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution (pH ≥ ∼ 6–9), a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester to give N -sulfonylamine [HN SO 2] as an intermediate .
Biochemical Pathways
The biochemical pathway affected by this compound is the hydrolysis pathway. The compound undergoes hydrolysis, leading to the formation of sulfamic acid and phenol as products . In more alkaline solution, further ionization of the conjugate base of the ester occurs to give a dianionic species which expels the aryloxide leaving group to yield the novel N -sulfonylamine anion [ − N SO 2 ] .
Result of Action
The result of the action of this compound is the formation of sulfamic acid and phenol as products in medium acid strength. In more alkaline solutions, the compound leads to the formation of a novel N -sulfonylamine anion .
Action Environment
The action of this compound is highly dependent on the pH of the environment. In medium acid strength, it follows an associative S N 2 (S) mechanism, while in neutral to moderate alkaline solution, it follows a dissociative (E1cB) route . Therefore, environmental factors such as pH and the presence of water molecules significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl sulfamate has been found to interact with various enzymes and proteins. For instance, it has been shown to inactivate sulfatases from various sources, including snail, limpet, and abalone . The nature of these interactions is active-site directed, indicating a specific binding to the active sites of these enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of sulfatases. It has been suggested that water acts as a nucleophile, attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl sulfamate can be synthesized through the reaction of 4-nitrophenol with sulfamic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl sulfamate undergoes various chemical reactions, including hydrolysis, aminolysis, and reduction .
Common Reagents and Conditions:
Aminolysis: Reaction with amines in non-aqueous solvents such as chloroform or acetonitrile.
Reduction: Catalytic reduction using nanostructured materials in the presence of reducing agents.
Major Products Formed:
Hydrolysis: Sulfamic acid and 4-nitrophenol.
Aminolysis: Corresponding amine derivatives.
Reduction: Reduced forms of the nitro group, such as 4-aminophenyl sulfamate.
Scientific Research Applications
4-Nitrophenyl sulfamate has diverse applications in scientific research:
Comparison with Similar Compounds
- Phenyl sulfamate
- Benzyl sulfamate
- N-Phenylsulfamate
Comparison: 4-Nitrophenyl sulfamate is unique due to the presence of the nitro group, which influences its reactivity and the types of reactions it undergoes. Compared to phenyl sulfamate and benzyl sulfamate, this compound exhibits different hydrolysis and aminolysis mechanisms due to the electron-withdrawing nature of the nitro group .
Properties
IUPAC Name |
(4-nitrophenyl) sulfamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVRSUIOUTBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439616 | |
Record name | 4-nitrophenyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108555-00-6 | |
Record name | 4-nitrophenyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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